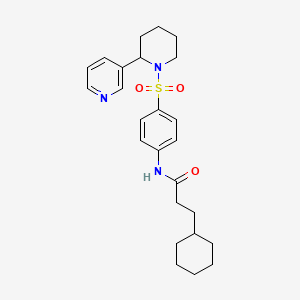

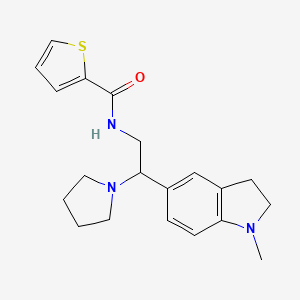

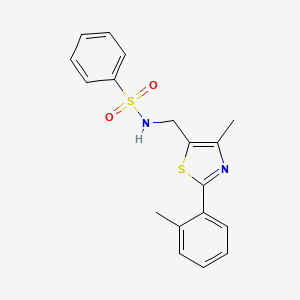

3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis details for this compound were not found, it’s worth noting that similar compounds have been synthesized for various purposes. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including the compound , serve as crucial building blocks for drug development. Their six-membered heterocyclic structure (containing one nitrogen and five carbon atoms) makes them versatile for constructing biologically active molecules . Researchers explore various synthetic routes to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives find applications in more than twenty classes of pharmaceuticals, as well as natural alkaloids. The compound’s pharmacological potential warrants further investigation, especially considering its piperidine moiety .

Antimicrobial Activity

The compound’s structure suggests potential antimicrobial properties. Researchers have evaluated similar piperidine-containing compounds for their effects against Gram-negative bacteria (such as E. coli), Gram-positive bacteria (like S. aureus), and fungi (including C. albicans) . Investigating its antibacterial and antifungal activity could yield valuable insights.

Oncology Research

Given the compound’s structural features, it might exhibit activity against specific kinases or receptors. For instance, derivatives containing a piperidine moiety have been designed as dual inhibitors for clinically relevant targets like anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Further exploration could reveal its potential in cancer therapy.

Enzyme Inhibition

The compound’s sulfonamide group suggests possible interactions with enzymes. Computational studies could predict its binding affinity to specific active sites. For instance, investigating its effects on oxidoreductases or other enzymes may uncover therapeutic applications .

properties

IUPAC Name |

3-cyclohexyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O3S/c29-25(16-11-20-7-2-1-3-8-20)27-22-12-14-23(15-13-22)32(30,31)28-18-5-4-10-24(28)21-9-6-17-26-19-21/h6,9,12-15,17,19-20,24H,1-5,7-8,10-11,16,18H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQGHBZWFOKPSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B2539167.png)

![2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2539170.png)

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl-](/img/structure/B2539174.png)

![3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539176.png)

![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B2539177.png)

![4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2539178.png)